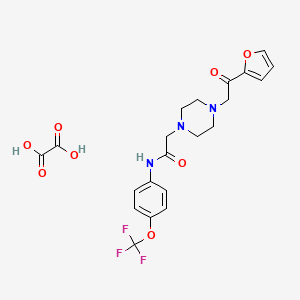
2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate is a useful research compound. Its molecular formula is C21H22F3N3O8 and its molecular weight is 501.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide oxalate , with CAS number 1142212-01-8, is a novel piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of the compound indicates significant molecular complexity, which may contribute to its biological activity. Below are some key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O5 |
| Molecular Weight | 371.387 g/mol |
| LogP | 1.031 |
| PSA (Polar Surface Area) | 94.3 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic system, which is crucial for neurotransmission and cognitive functions.
Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar piperazine derivatives possess significant inhibitory effects against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for these compounds often compare favorably with established antibiotics such as ciprofloxacin and ketoconazole .
Neuroprotective Effects
In vitro studies have demonstrated that the compound may exhibit neuroprotective properties by inhibiting AChE activity. This inhibition can enhance acetylcholine levels in the synaptic cleft, potentially improving cognitive functions and offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Anticancer Potential
Some studies have explored the anticancer potential of piperazine derivatives. The compound's structure allows for interactions with various cellular pathways involved in cancer progression. For example, certain piperazine derivatives have shown effectiveness against specific cancer cell lines, suggesting that the compound could be further investigated for its anticancer properties .
Case Studies
-
Neuroprotective Study :
A study evaluated the effects of a similar piperazine derivative on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage, supporting its potential use in neuroprotection . -
Antimicrobial Evaluation :
In another study, a series of piperazine derivatives were tested against multiple bacterial strains. The tested compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with MIC values lower than those of standard antibiotics . -
Cancer Cell Line Testing :
Research involving various cancer cell lines showed that certain modifications to the piperazine core could enhance cytotoxicity against specific tumors, indicating a promising avenue for future drug development based on this compound's structure .
Propriétés
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4.C2H2O4/c20-19(21,22)29-15-5-3-14(4-6-15)23-18(27)13-25-9-7-24(8-10-25)12-16(26)17-2-1-11-28-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,23,27);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSSYRFVRULTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














